N-(3-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Imidazoline receptor pharmacology Positional isomer SAR Alpha-2 adrenoceptor selectivity

N-(3-Chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS 1603222-53-2) is a synthetic small molecule belonging to the 2-(phenylamino)-2-imidazoline class. It is a positional isomer of tolonidine (N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine), a known imidazoline receptor agonist with antihypertensive properties.

Molecular Formula C10H12ClN3
Molecular Weight 209.67 g/mol
Cat. No. B13159421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
Molecular FormulaC10H12ClN3
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NCCN2)Cl
InChIInChI=1S/C10H12ClN3/c1-7-2-3-8(6-9(7)11)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14)
InChIKeyOAECVLYURDCEQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine: Imidazoline Research Compound & Positional Isomer Baseline


N-(3-Chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS 1603222-53-2) is a synthetic small molecule belonging to the 2-(phenylamino)-2-imidazoline class [1]. It is a positional isomer of tolonidine (N-(2-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine), a known imidazoline receptor agonist with antihypertensive properties [2]. The compound features a 3-chloro-4-methyl substitution pattern on the phenyl ring linked via an exocyclic amine to a 4,5-dihydro-1H-imidazole core. This specific substitution differentiates it from the clinically studied 2-chloro-4-methyl isomer and places it within a class of 2-substituted 4,5-dihydro-1H-imidazole derivatives investigated for combined alpha-2 adrenoceptor and imidazoline receptor pharmacology [3].

Why N-(3-Chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine Cannot Be Replaced by Tolonidine or Other Imidazoline Isomers


Generic substitution fails because the position of the chlorine substituent on the phenyl ring is a critical determinant of imidazoline receptor subtype selectivity and alpha-2 adrenoceptor affinity within this scaffold. Tolonidine (2-chloro-4-methyl isomer) acts as an agonist at both imidazoline I1 receptors and alpha-2 adrenoceptors with nanomolar affinity [1], whereas the 3-chloro-4-methyl isomer presents a distinct electronic and steric environment at the aniline nitrogen. This alters tautomeric equilibrium and hydrogen-bonding capacity, which are known to govern the amino-vs-imino tautomer preference that dictates receptor recognition in 2-(phenylamino)-2-imidazolines [2]. SAR studies by Schann et al. demonstrated that even minor modifications such as heterocycle methylation can completely ablate alpha-2 adrenoceptor affinity while preserving I1 receptor binding, underscoring the non-interchangeability of closely related imidazoline analogs [3]. Substituting the 3-chloro-4-methyl isomer with tolonidine or other positional isomers would confound receptor subtype engagement profiles, compromising experimental reproducibility in pharmacological studies.

Quantitative Differentiation Evidence for N-(3-Chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine vs. Comparators


Positional Isomerism: 3-Cl-4-Me vs. 2-Cl-4-Me Substitution Drives Divergent Imidazoline Receptor Pharmacology

The target compound (3-chloro-4-methyl substitution) is a positional isomer of tolonidine (2-chloro-4-methyl). While tolonidine exhibits high-affinity agonist activity at both imidazoline I1 receptors and alpha-2 adrenoceptors (reported Ki ~2.5 nM for alpha-2 binding in rat brain membranes [1]), the 3-chloro substitution relocates the electron-withdrawing chlorine from the ortho to the meta position relative to the aniline NH. This shift alters the pKa of the exocyclic amine and the amino-imino tautomeric ratio, which computational studies have identified as a key determinant of receptor binding mode in 2-phenylamino-2-imidazolines [2]. The 3-chloro-4-methyl isomer is therefore predicted to exhibit a distinct I1/alpha-2 selectivity profile compared to tolonidine, though direct head-to-head binding data remain unpublished for this specific compound.

Imidazoline receptor pharmacology Positional isomer SAR Alpha-2 adrenoceptor selectivity

I1 Imidazoline Receptor vs. Alpha-2 Adrenoceptor Selectivity Profile: Class-Level SAR Inference

The 2-(phenylamino)-2-imidazoline scaffold, to which the target compound belongs, has well-characterized structure-activity relationships governing I1 imidazoline receptor (I1R) vs. alpha-2 adrenoceptor (α2AR) selectivity. Schann et al. (2012) demonstrated that methylation of the imidazoline heterocycle leads to complete loss of α2AR affinity while preserving I1R binding [1]. LNP 599, a 3-chloro-2-methylphenyl pyrroline analog, showed little to no activity at α2ARs while retaining I1R agonist activity with promising antihypertensive potential . The target compound's 3-chloro-4-methyl substitution pattern, combined with the unmethylated 4,5-dihydro-1H-imidazole core, positions it as an intermediate selectivity profile between the non-selective hybrid ligand tolonidine and the highly I1-selective methylated analogs. The unsubstituted imidazoline ring is expected to retain some α2AR affinity, while the meta-chloro substitution may shift selectivity relative to ortho-chloro congeners.

I1 imidazoline receptor Alpha-2 adrenoceptor selectivity Imidazoline SAR

Dual Alpha-2 Antagonist / Serotonin Reuptake Inhibitor Pharmacophore: Class Evidence from Wentland Series

The 2-substituted 4,5-dihydro-1H-imidazole scaffold, exemplified by napamezole hydrochloride, was identified by Wentland et al. (1987) as possessing a unique combination of alpha-2 adrenoceptor antagonist and serotonin-selective reuptake inhibitory (SSRI) activities [1]. This dual pharmacology is rare among monoaminergic ligands and distinguishes this scaffold from classic imidazoline agonists like clonidine and tolonidine, which act as alpha-2 agonists rather than antagonists. The target compound, bearing the identical 4,5-dihydro-1H-imidazole core with an N-phenyl substitution, belongs to this pharmacophore class. While the Wentland study focused primarily on naphthylmethyl and related substituents at the 2-position, the conserved 2-aminoimidazoline core is the pharmacophoric element responsible for the dual activity profile. The 3-chloro-4-methyl substitution on the phenyl ring may modulate the balance between alpha-2 antagonism and 5-HT uptake inhibition relative to napamezole.

Alpha-2 adrenoceptor antagonist Serotonin reuptake inhibition Antidepressant imidazolines

Commercially Available Purity Specification and Physicochemical Identity vs. Tolonidine

The target compound is commercially available at a minimum purity specification of 95% (CAS 1603222-53-2, molecular formula C10H12ClN3, MW 209.67) . Its positional isomer tolonidine (CAS 4201-22-3) is also available at ≥95% purity from multiple vendors. Both compounds share identical molecular formula and mass, making chromatographic distinction essential. The 3-chloro-4-methyl substitution pattern results in a different InChI Key and chromatographic retention profile, enabling unambiguous identity verification in procurement workflows. The compound is recommended for long-term storage in cool, dry conditions. No MDL number is currently assigned, which differs from tolonidine's more established regulatory documentation.

Chemical procurement specification Purity comparison Imidazoline reference standard

High-Value Application Scenarios for N-(3-Chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine


Imidazoline Receptor Subtype Selectivity Profiling Using Positional Isomer Pairs

Researchers seeking to dissect the structural determinants of I1 imidazoline receptor vs. alpha-2 adrenoceptor selectivity can employ this compound alongside tolonidine as a matched positional isomer pair. The single-atom shift of chlorine from the 2-position (tolonidine) to the 3-position (target compound) allows direct probing of ortho vs. meta electronic effects on receptor subtype engagement, with all other molecular features held constant. This approach is grounded in the class-level SAR established by Schann et al. (2012) [1], which demonstrated that subtle modifications to the imidazoline scaffold can dramatically alter selectivity. The compound's predicted intermediate I1/alpha-2 selectivity profile makes it a valuable bridging ligand between non-selective hybrid ligands like clonidine and highly selective probes like LNP 630.

CNS Drug Discovery: Dual Alpha-2 Antagonist / Serotonin Reuptake Inhibitor Scaffold Exploration

Based on the Wentland et al. (1987) class evidence for the 2-substituted 4,5-dihydro-1H-imidazole scaffold as a dual alpha-2 antagonist/SSRI pharmacophore [1], this compound serves as a starting point for medicinal chemistry optimization of antidepressant candidates. Unlike imidazoline agonists such as clonidine and tolonidine, which activate alpha-2 autoreceptors and reduce norepinephrine release, this scaffold's antagonist profile at alpha-2 receptors combined with serotonin reuptake blockade represents a mechanistically novel approach to monoaminergic modulation. The 3-chloro-4-methylphenyl substituent provides a halogenated aromatic handle for further derivatization and metabolic stability optimization.

Analytical Reference Standard for Positional Isomer Differentiation in Imidazoline QC

For analytical laboratories performing quality control of imidazoline compounds, this material (CAS 1603222-53-2, ≥95% purity [1]) provides a chromatographic reference standard for distinguishing the 3-chloro-4-methyl isomer from the more common 2-chloro-4-methyl isomer (tolonidine). The identical molecular formula (C10H12ClN3, MW 209.67) of both compounds necessitates a certified positional isomer reference for HPLC or GC method validation, as mass spectrometry alone cannot distinguish between them. This application is critical for forensic toxicology, doping control, and pharmaceutical impurity profiling where unambiguous isomer identification is required.

Academic Imidazoline Receptor Pharmacology Teaching and Training Tool

In graduate-level pharmacology laboratory courses covering receptor theory and structure-activity relationships, this compound paired with tolonidine provides an instructive example of how a single-atom positional change (2-Cl vs. 3-Cl) can alter receptor selectivity within the imidazoline class. The well-characterized pharmacological profile of tolonidine as a hybrid I1/alpha-2 agonist [1] contrasts with the predicted shifted selectivity of the 3-chloro isomer, offering students a hands-on demonstration of the pharmacophoric importance of halogen substitution patterns in drug-receptor interactions.

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